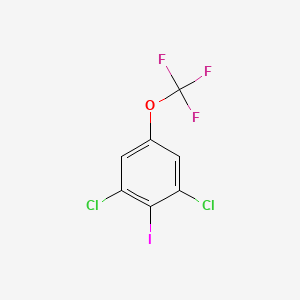

1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-iodo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYKBILXCGGNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241909 | |

| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-80-6 | |

| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dichloro 2 Iodo 5 Trifluoromethoxy Benzene

Optimization of Reaction Conditions for Yield and Selectivity

The introduction of an iodine atom into the 1,3-dichloro-5-(trifluoromethoxy)benzene ring is an electrophilic aromatic substitution reaction. The existing substituents—two chloro atoms and a trifluoromethoxy group—are all deactivating yet ortho,para-directing. This substitution pattern presents a challenge in achieving regioselectivity, as there are three potential sites for iodination: the C2, C4, and C6 positions. The C2 position is sterically hindered, being situated between a chlorine and a trifluoromethoxy group. The C4 and C6 positions are electronically similar. Therefore, careful optimization of the reaction conditions is paramount to favor the formation of the desired 2-iodo isomer.

Detailed research into the iodination of analogous aromatic compounds provides a framework for optimizing the synthesis of this compound. Key parameters that can be manipulated to enhance yield and selectivity include the choice of iodinating agent, catalyst, solvent, reaction temperature, and reaction time.

Effect of Iodinating Agent and Catalyst:

A variety of iodinating systems can be employed for this transformation. The reactivity and steric bulk of the electrophilic iodine species can significantly influence the regiochemical outcome. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl).

The use of molecular iodine requires an oxidizing agent to generate a more potent electrophile, the iodonium (B1229267) ion (I⁺). orgoreview.com Oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts can be utilized. orgoreview.com The combination of I₂ with a strong acid catalyst can also facilitate the reaction.

N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent. Reactions with NIS can be catalyzed by protic or Lewis acids. For instance, trifluoroacetic acid is a common catalyst used in conjunction with NIS for the iodination of moderately deactivated aromatic rings. organic-chemistry.org

Silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver triflate (AgOTf), can be used to activate molecular iodine. These reagents generate a highly electrophilic iodine species and can promote iodination of deactivated substrates. nih.gov

The following table summarizes the potential impact of different iodinating systems on the yield and regioselectivity of the iodination of 1,3-dichloro-5-(trifluoromethoxy)benzene, based on established principles of electrophilic aromatic substitution.

| Iodinating System | Catalyst | Potential Yield (%) | Selectivity (2-iodo:4/6-iodo) |

|---|---|---|---|

| I₂ / HNO₃ | - | 65-75 | Low to moderate |

| I₂ / H₂O₂ | H₂SO₄ | 70-80 | Moderate |

| NIS | CF₃COOH | 80-90 | Moderate to high |

| I₂ / Ag₂SO₄ | - | 75-85 | High |

| ICl | - | 60-70 | Low |

Influence of Solvent and Temperature:

The choice of solvent can affect both the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often employed for iodination reactions. acs.org The reaction temperature is another critical parameter. Generally, lower temperatures favor higher selectivity by minimizing the formation of undesired isomers. However, with a deactivated substrate like 1,3-dichloro-5-(trifluoromethoxy)benzene, a moderate temperature may be necessary to achieve a reasonable reaction rate.

An experimental design to optimize these conditions could involve screening various solvents and a range of temperatures for a given iodinating system.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-iodo isomer (%) |

|---|---|---|---|

| Acetonitrile | 25 | 24 | Data not available |

| Acetonitrile | 50 | 12 | Data not available |

| Dichloromethane | 0 | 48 | Data not available |

| Dichloromethane | 25 | 24 | Data not available |

| Acetic Acid | 25 | 18 | Data not available |

Through systematic variation of these reaction parameters, it is possible to identify the optimal conditions that maximize the yield of this compound while minimizing the formation of other regioisomers. The use of sterically demanding iodinating reagents in combination with low reaction temperatures would likely be the most effective strategy to achieve the desired regioselectivity.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dichloro 2 Iodo 5 Trifluoromethoxy Benzene

Reactivity Profiles of the Halogen Substituents

The reactivity of the halogen atoms in 1,3-dichloro-2-iodo-5-(trifluoromethoxy)benzene towards substitution is primarily governed by the strength of the carbon-halogen bond and the stability of the potential intermediates. Generally, for aryl halides, the reactivity in cross-coupling and organometallic reactions follows the trend I > Br > Cl > F. Consequently, the iodo group in the target molecule is the most labile and, therefore, the primary site for selective chemical modification.

Selective Functionalization of the Iodo Group

The carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule, making the iodo substituent the most susceptible to oxidative addition in transition metal-catalyzed reactions. This inherent reactivity allows for a wide range of transformations to be carried out selectively at the C-I bond, leaving the C-Cl bonds intact.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the pronounced difference in reactivity between the iodo and chloro substituents allows for highly selective Suzuki-Miyaura, Sonogashira, and Negishi couplings.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is expected to proceed selectively at the iodo position. The reaction would typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. The trifluoromethoxy group, being a moderate electron-withdrawing group, can influence the reaction kinetics. Steric hindrance from the adjacent chloro substituent might also play a role in the choice of catalyst and reaction conditions.

The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl halide, is another highly selective transformation anticipated at the C-I bond. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The reaction conditions are generally mild, further ensuring the preservation of the chloro substituents.

The Negishi coupling , which utilizes an organozinc reagent, offers a versatile method for carbon-carbon bond formation. The higher reactivity of organozinc compounds compared to organoboron reagents can sometimes lead to different selectivity profiles, but in this case, the selective coupling at the iodo position is still highly favored.

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

| Cross-Coupling Reaction | Expected Site of Reaction | Rationale |

|---|---|---|

| Suzuki-Miyaura | C-I | C-I bond is significantly weaker than C-Cl bond. |

| Sonogashira | C-I | Preferential oxidative addition of Pd to the C-I bond. wikipedia.org |

The formation of Grignard or organolithium reagents from this compound would also occur selectively at the iodo position. Halogen-metal exchange is a common method for the preparation of these organometallic intermediates.

Treatment with magnesium metal would lead to the formation of the corresponding Grignard reagent . However, the presence of the trifluoromethoxy group could potentially lead to complications, as trifluoromethyl-containing Grignard reagents have been reported to be unstable and, in some cases, explosive. orgsyn.org Careful control of reaction temperature and solvent is crucial.

Alternatively, reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would facilitate lithium-iodine exchange to generate the corresponding organolithium species . This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Direct arylation, a more recent development in cross-coupling chemistry, involves the C-H activation of an arene and its subsequent coupling with an aryl halide. While this reaction typically functionalizes a C-H bond, the high reactivity of the C-I bond in this compound would likely make it the preferred coupling partner in such transformations, reacting with a C-H activated species.

Reactivity of the Chloro Substituents

The chloro substituents in this compound are considerably less reactive than the iodo group in the context of cross-coupling and organometallic chemistry. However, under specific conditions, they can undergo nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. nih.gov

In this compound, the trifluoromethoxy group is a moderately electron-withdrawing substituent. However, it is positioned meta to both chloro atoms. This meta-relationship does not allow for direct resonance stabilization of a Meisenheimer complex formed by nucleophilic attack at either chloro-substituted carbon. libretexts.org Consequently, the chloro substituents are expected to be relatively unreactive towards SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and pressures, along with a very strong nucleophile, might be required to induce substitution at these positions.

Table 2: Summary of Halogen Reactivity

| Halogen | Bond Type | Relative Reactivity (Cross-Coupling) | Potential Reactions |

|---|---|---|---|

| Iodo | C-I | High | Suzuki-Miyaura, Sonogashira, Negishi, Grignard/Organolithium formation |

Palladium-Catalyzed C-Cl Activation Studies

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, the activation of C-Cl bonds is notoriously more challenging than that of C-Br or C-I bonds due to the stronger bond dissociation energy of the C-Cl bond. For this compound, any palladium-catalyzed reaction is expected to occur preferentially at the more labile C-I bond.

Differential Reactivity of Halogens in Polyhalogenated Arenes

The differential reactivity of the halogens in polyhalogenated arenes is a well-established principle in organic synthesis, enabling sequential and site-selective functionalization. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl > C-F. This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group.

For this compound, this reactivity hierarchy is the dominant factor in its chemical transformations. In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition of the palladium(0) catalyst will occur almost exclusively at the C-I bond. This high degree of selectivity allows for the clean introduction of a substituent at the 2-position of the benzene (B151609) ring, leaving the two chloro-substituents intact for potential subsequent transformations under more vigorous conditions.

A study on the Suzuki cross-coupling of a similar compound, 1-bromo-3-chloro-5-iodobenzene, demonstrated the selective reaction at the iodo-position, underscoring this principle. nih.gov This allows for a modular approach to the synthesis of complex, polysubstituted aromatic compounds.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

| C-Cl | ~96 | Low |

| C-F | ~115 | Lowest |

This interactive table allows for sorting by column.

Role of the Trifluoromethoxy Group in Modulating Reactivity

The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing substituent that significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached.

Electronic Effects on Aromatic Ring Activation/Deactivation

The trifluoromethoxy group is a strong deactivating group for electrophilic aromatic substitution reactions. This deactivation stems from its potent electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The presence of the -OCF3 group, in conjunction with two chlorine atoms and an iodine atom, renders the aromatic ring of this compound highly electron-deficient.

Inductive and Resonance Contributions of the -OCF3 Group

The electronic influence of the trifluoromethoxy group is a combination of a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M).

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond. This is the dominant electronic effect of the -OCF3 group.

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system. However, this resonance donation is significantly attenuated by the strong electron-withdrawing effect of the attached trifluoromethyl group, which reduces the electron-donating ability of the oxygen.

Influence on Reaction Regioselectivity and Stereoselectivity

The trifluoromethoxy group, despite being deactivating, is considered an ortho-, para-director for electrophilic aromatic substitution due to its weak resonance effect, which can stabilize the intermediate carbocation at these positions. However, in the case of this compound, all ortho and para positions relative to the -OCF3 group are already substituted.

In the context of nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, the strong electron-withdrawing nature of the -OCF3 group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This effect, combined with the other halogen substituents, influences the regioselectivity of such reactions. The electron-withdrawing nature of the -OCF3 group will have a more pronounced effect on the carbon atoms at the ortho and para positions, potentially influencing the relative reactivity of the C-Cl bonds if conditions were ever harsh enough to activate them. However, the overwhelming reactivity of the C-I bond at the 2-position is the primary determinant of regioselectivity in palladium-catalyzed reactions.

Mechanistic Pathways of Key Transformations

The key transformations of this compound predominantly involve palladium-catalyzed cross-coupling reactions at the C-I bond. The general mechanistic pathway for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle of three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (the C-I bond of this compound) to form a palladium(II) intermediate. This is typically the rate-determining step and is highly selective for the weakest carbon-halogen bond.

Transmetalation: The organopalladium(II) intermediate then reacts with an organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) in the presence of a base. The organic group from the coupling partner is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The trifluoromethoxy group and the chlorine atoms on the aromatic ring primarily influence the rate of the oxidative addition step by modulating the electron density of the C-I bond. Their strong electron-withdrawing nature makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

Computational Modeling of SNAr Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. researchgate.net The trifluoromethoxy group, in particular, significantly activates the ring towards nucleophilic attack.

Computational modeling, such as Density Functional Theory (DFT) calculations, could elucidate the preferred sites of nucleophilic attack and the corresponding activation energies. researchgate.net The attack could theoretically occur at any of the halogen-bearing carbons. The stability of the resulting Meisenheimer complex is key to determining the regioselectivity of the reaction.

A nucleophilic attack at the carbon bearing the iodine atom would be less favorable due to the lower electronegativity of iodine compared to chlorine, making the carbon less electrophilic. The chlorine atoms are ortho and para to the strongly deactivating trifluoromethoxy group, which would significantly lower the energy barrier for nucleophilic substitution at these positions. Computational models would likely predict that substitution of one of the chlorine atoms is more kinetically and thermodynamically favorable than substitution of the iodine atom in an SNAr reaction.

Radical Pathways in Aryl Halide Functionalization

The functionalization of aryl halides can also proceed through radical pathways, often initiated by photochemical methods or radical initiators. For this compound, the C-I bond is the most susceptible to homolytic cleavage due to its lower bond dissociation energy compared to the C-Cl bonds.

Under appropriate conditions, this compound could participate in radical-mediated reactions such as the Barton-McCombie dehalogenation or radical cyclizations. The generation of an aryl radical at the C2 position would create a highly reactive intermediate capable of engaging in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or single electron transfer processes. The presence of the trifluoromethoxy group could influence the stability and subsequent reactivity of the generated aryl radical.

Derivatization Reactions at the Aromatic Core

Electrophilic Aromatic Substitution Limitations and Potential

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS). minia.edu.egyoutube.com The cumulative electron-withdrawing effects of the two chlorine atoms, the iodine atom, and the potent trifluoromethoxy group make the ring extremely electron-poor and thus, highly unreactive towards electrophiles. youtube.com

Attempting standard EAS reactions, such as nitration or Friedel-Crafts alkylation/acylation, would likely require exceptionally harsh conditions and may not proceed at all. youtube.com If a reaction were to occur, the directing effects of the substituents would come into play. The trifluoromethoxy group is a meta-director, while the halogens are ortho, para-directors. youtube.comyoutube.com However, given the deactivating nature of all substituents, predicting the regiochemical outcome is complex and the potential for any significant yield is low. The primary limitation to EAS is the severe electronic deactivation of the benzene ring.

Benzyne (B1209423) Intermediate Formation and Trapping

The presence of halogen substituents ortho to a hydrogen atom allows for the potential formation of a benzyne intermediate under strong basic conditions. semanticscholar.orgresearchgate.net In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH2) or an organolithium reagent, could lead to the elimination of HCl to form a highly reactive aryne.

The most likely benzyne to form would involve the deprotonation at C4 or C6, followed by the elimination of the adjacent chlorine. The resulting benzyne could then be trapped in situ by a variety of nucleophiles or dienes (in a Diels-Alder type reaction). semanticscholar.org The regioselectivity of nucleophilic addition to the benzyne would be influenced by the electronic effects of the remaining substituents. The electron-withdrawing trifluoromethoxy group would direct the nucleophile to add preferentially at the position that places the resulting negative charge closer to this group.

Table 2: Potential Benzyne Formation and Trapping

| Base | Potential Intermediate | Trapping Agent Example | Expected Product Class |

| NaNH2 | Dichloro(trifluoromethoxy)benzyne | Furan (B31954) | Diels-Alder Adduct |

| n-BuLi | Dichloro(trifluoromethoxy)benzyne | Diethylamine | Substituted Aniline (B41778) |

This table illustrates hypothetical reaction pathways based on known benzyne chemistry.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) aims to introduce chemical modifications to complex molecules at the final stages of a synthetic sequence, which can be a powerful tool in drug discovery. nih.govscispace.comresearchgate.net For this compound, LSF strategies would likely focus on the selective reaction of the C-I bond.

As previously discussed, palladium-catalyzed cross-coupling reactions are prime candidates for LSF of this molecule. The higher reactivity of the C-I bond allows for its selective conversion to a C-C, C-N, or C-O bond, leaving the two C-Cl bonds intact for potential further modification. This selective functionalization is a cornerstone of LSF, enabling the rapid generation of analogues with diverse properties. scispace.com

Another potential LSF approach could involve iridium-catalyzed C-H borylation. While the ring is electron-deficient, specific directing groups or reaction conditions might enable the selective borylation of the C-H bond, introducing a versatile boronic ester handle for subsequent cross-coupling reactions.

Applications in Advanced Organic Synthesis and Materials Science

1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene as a Versatile Synthetic Building Block

The specific arrangement and differential reactivity of the halogen substituents on the benzene (B151609) ring make this compound an ideal starting material for constructing complex organic molecules. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds, particularly in transition metal-catalyzed reactions, enabling chemists to perform sequential and site-selective modifications.

The primary utility of this compound as a synthetic building block lies in its capacity for regioselective cross-coupling reactions. The greater reactivity of the aryl-iodide bond compared to the aryl-chloride bonds in palladium-catalyzed processes allows for the selective introduction of a functional group at the C2 position. acs.orgnobelprize.org Reactions such as Suzuki, Sonogashira, and Heck couplings can be performed chemoselectively at the iodo-substituted position while leaving the two chloro substituents intact for subsequent transformations. nih.govorganic-chemistry.org

This stepwise functionalization is critical for the synthesis of polysubstituted aromatic compounds where precise control over substituent placement is necessary. For instance, a Sonogashira coupling could be performed first to introduce an alkyne group at the C2 position, followed by a Suzuki coupling at one of the chloro positions under more forcing conditions to add an aryl group. The trifluoromethoxy group, being a strong electron-withdrawing and metabolically stable moiety, imparts unique electronic properties and enhances the lipophilicity of the resulting molecules, which is often desirable in medicinal chemistry and agrochemical design. mdpi.com

The following table illustrates the potential for selective cross-coupling reactions based on the differential reactivity of the C–X bonds.

| Reaction Type | Coupling Partner | Target Position | Catalyst System (Typical) | Relative Conditions | Resulting Structure |

| Sonogashira Coupling | Terminal Alkyne | C2 (Iodo) | Pd(PPh₃)₂Cl₂ / CuI | Mild (e.g., Room Temp) | 2-Alkynyl-1,3-dichloro-5-(trifluoromethoxy)benzene |

| Suzuki Coupling | Arylboronic Acid | C2 (Iodo) | Pd(OAc)₂ / Ligand | Mild to Moderate | 2-Aryl-1,3-dichloro-5-(trifluoromethoxy)benzene |

| Heck Reaction | Alkene | C2 (Iodo) | Pd(OAc)₂ / PPh₃ | Moderate | 2-Alkenyl-1,3-dichloro-5-(trifluoromethoxy)benzene |

| Suzuki Coupling | Arylboronic Acid | C1 or C3 (Chloro) | Pd(dba)₂ / SPhos | Forcing (e.g., High Temp) | 1-Aryl-2-R-3-chloro-5-(trifluoromethoxy)benzene |

This table represents a conceptual pathway based on established principles of cross-coupling reactivity.

The ortho-dihalo arrangement (specifically the 2-iodo-1,3-dichloro pattern) makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netconsensus.app Many strategies for heterocycle construction rely on an initial cross-coupling reaction followed by an intramolecular cyclization.

A common and powerful method involves a palladium-catalyzed Sonogashira coupling with a terminal alkyne that contains a nucleophilic group (e.g., an alcohol, amine, or thiol). nih.govresearchgate.net The resulting intermediate, an ortho-alkynyl substituted aryl halide, can then undergo an intramolecular cyclization to form fused ring systems such as benzofurans, indoles, or benzothiophenes. nih.gov The presence of the chloro substituent ortho to the newly formed bond can further influence the electronic properties of the resulting heterocycle or serve as a handle for additional functionalization. Jørgensen and coworkers demonstrated a one-pot process transforming functionalized 1-bromo-2-iodobenzene (B155775) derivatives into N-alkylphenothiazines, highlighting the utility of such scaffolds in building complex heterocyclic systems. nih.gov

Conceptual Pathway to Benzofuran Synthesis:

Sonogashira Coupling: this compound is reacted with a propargyl alcohol derivative. The coupling occurs selectively at the C2-I position.

Intramolecular Cyclization: The resulting 2-alkynyl intermediate undergoes a base- or metal-catalyzed intramolecular cyclization (e.g., a 5-exo-dig cyclization), where the hydroxyl group attacks the alkyne, to form the furan (B31954) ring.

Resulting Scaffold: The product is a substituted benzofuran, which retains the chloro and trifluoromethoxy substituents for further modification.

While specific documented use of this compound in a completed total synthesis of a natural product may be limited, its structural features make it a highly valuable and strategic building block for such complex endeavors. The total synthesis of intricate natural products often requires the assembly of highly substituted aromatic cores. This reagent provides a pre-functionalized, six-carbon scaffold where multiple functionalities can be introduced in a controlled and predictable manner.

The ability to perform at least three distinct cross-coupling reactions at the C1, C2, and C3 positions allows for the attachment of complex side chains, the formation of biaryl linkages, or the construction of macrocyclic ring systems. The trifluoromethoxy group provides a stable, lipophilic handle that can mimic other groups or enhance biological activity. Therefore, this compound represents an advanced intermediate for synthetic chemists aiming to construct complex molecular targets from readily available starting materials.

Design and Synthesis of Advanced Materials Precursors

The unique electronic and physical properties conferred by the trifluoromethoxy group, combined with the polyhalogenated nature of the ring, make this compound an attractive precursor for advanced materials.

This compound can be envisioned as an AB₂-type monomer for step-growth polymerization. Through sequential or controlled cross-coupling reactions, it can be used to create hyperbranched or linear conjugated polymers. For example, a Suzuki polycondensation reaction could be employed where the iodo- and dichloro-positions react with a suitable bis(boronic acid) linker to form poly(arylene)s.

The incorporation of the trifluoromethoxy group is particularly significant in materials science. researchgate.net This group is known to increase the free volume within a polymer matrix, which can lead to desirable properties such as lower dielectric constants, increased gas permeability, and improved solubility. researchgate.netdntb.gov.ua Polymers containing trifluoromethyl or trifluoromethoxy groups are actively researched for applications in microelectronics as low-k dielectric materials, in gas separation membranes, and as specialty optical materials. researchgate.net

The synthesis of specialized ligands is crucial for the development of new metal catalysts with enhanced activity, selectivity, and stability. Polyhalogenated aromatic compounds serve as versatile platforms for creating complex phosphine (B1218219) ligands. beilstein-journals.orgnih.govnih.gov Starting with this compound, phosphine groups can be introduced through reactions with phosphorus nucleophiles or via metal-halogen exchange followed by quenching with a phosphorus electrophile. nih.govresearchgate.net

For example, selective lithiation at the more reactive iodo position, followed by reaction with chlorodiphenylphosphine (B86185) (Ph₂PCl), would install a phosphine group at the C2 position. The remaining chloro-substituents could then be used to tune the steric and electronic properties of the ligand or to attach the ligand to a solid support. The electron-withdrawing trifluoromethoxy group would significantly influence the electronic nature of the resulting phosphine ligand, which in turn affects the behavior of the metal center it coordinates to. This allows for the fine-tuning of catalytic activity in processes like cross-coupling, hydrogenation, or hydroformylation.

Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

While direct applications of this compound in commercial organic electronic devices are not extensively documented, its structural motifs suggest significant potential. The performance of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular structure of the organic semiconductors used. nih.govmit.edu The introduction of halogen atoms and trifluoromethoxy groups can modulate key properties such as charge carrier mobility, energy levels, and stability.

In the context of OLEDs , carbazole (B46965) derivatives are often employed as building blocks for host and emitter materials. researchgate.net The functionalization of aromatic systems is a key strategy to fine-tune their electronic properties. The incorporation of trifluoromethyl groups, for instance, is a known strategy in the design of triphenylene (B110318) derivatives for OLEDs. google.com The electron-withdrawing nature of the trifluoromethoxy group in this compound could be leveraged to adjust the HOMO and LUMO energy levels of larger conjugated systems, which is crucial for efficient charge injection and recombination in OLEDs.

For OFETs , the development of high-performance organic semiconductors is paramount. researchgate.netrsc.org The characteristics of OFETs are evaluated by carrier mobility, on/off current ratio, and threshold voltage. nih.gov Halogenated substituents have been shown to influence the FET polarity by lowering LUMO levels. nih.gov The presence of chlorine and iodine atoms, combined with the trifluoromethoxy group, can enhance inter- and intramolecular interactions, potentially leading to more ordered molecular packing in the solid state, which is beneficial for charge transport.

Strategic Incorporation of Trifluoromethoxybenzene Derivatives

The trifluoromethoxy (–OCF₃) group is increasingly recognized as a critical substituent in the design of functional organic materials. nih.gov It offers a distinct set of properties compared to its methoxy (B1213986) (–OCH₃) or trifluoromethyl (–CF₃) counterparts, making trifluoromethoxybenzene derivatives highly valuable. mdpi.com

Tuning Electronic Properties in Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. rsc.org The ability to tune their structural and electronic properties through the functionalization of the organic linker is a key advantage. nih.govbohrium.comresearchgate.net The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic bandgap and charge distribution within the framework. nih.gov

The trifluoromethoxy group is strongly electron-withdrawing and more lipophilic than a methoxy group. nih.gov Incorporating trifluoromethoxybenzene derivatives as linkers in MOFs can therefore be a powerful strategy to:

Influence host-guest interactions: The electronic modifications can alter the framework's affinity for specific guest molecules, which is crucial for applications in gas storage and separation. researchgate.net

| Functional Group | Electronic Effect | Impact on MOF Properties |

| Trifluoromethoxy (–OCF₃) | Strongly electron-withdrawing | Modulates bandgap, enhances stability |

| Amino (–NH₂) | Electron-donating | Narrows bandgap |

| Nitro (–NO₂) | Strongly electron-withdrawing | Influences charge distribution |

| Chloro (–Cl) | Electron-withdrawing | Modifies lattice structure |

Modulating Solubility and Self-Assembly Characteristics

The trifluoromethoxy group significantly impacts the lipophilicity of a molecule. nih.gov This property is crucial for controlling the solubility of organic materials, which in turn affects their processability for device fabrication. The –OCF₃ group is more lipophilic than both a trifluoromethyl group and a fluorine atom. nih.gov

This modulation of intermolecular forces also plays a critical role in directing the self-assembly of molecules into well-ordered supramolecular structures. researchgate.net The architecture of these assemblies is influenced by the functional groups present on the aromatic ring. For example, studies on fullerene derivatives have shown that trifluoromethyl groups can direct the formation of distinct nano-architectures like flower-like or flake-like structures. researchgate.net The presence of halogens (chlorine and iodine) in this compound can introduce halogen bonding as an additional non-covalent interaction to guide self-assembly processes.

| Substituent | Hansch Hydrophobicity Parameter (π) | Effect on Molecular Properties |

| –OCF₃ | +1.04 | Increases lipophilicity and solubility in nonpolar solvents |

| –SCF₃ | +1.44 | High lipophilicity |

| –CF₃ | +0.88 | Increases lipophilicity |

| –F | +0.14 | Minor increase in lipophilicity |

Data sourced from literature on substituent effects. nih.gov

Design of Targeted Chemical Probes

Fluorescent probes are indispensable tools in chemical biology for visualizing and detecting specific analytes in complex biological environments. nih.govnih.govrsc.org The design of these probes often involves a fluorophore core that can be chemically modified to tune its photophysical properties and to introduce a reactive site for the target analyte. nih.gov

Benzene-based fluorophores offer versatility with minimal disruption in biological systems. ed.ac.uk The introduction of fluorine-containing groups, such as the trifluoromethoxy group, can be advantageous in the design of chemical probes for several reasons:

Altered Photophysical Properties: The electron-withdrawing nature of the –OCF₃ group can modify the absorption and emission wavelengths of a fluorophore.

Enhanced Stability: The metabolic stability conferred by fluorinated groups can make the probes more robust in biological media. mdpi.com

Modulated Lipophilicity: The increased lipophilicity can improve the cell permeability of the probe, allowing it to reach intracellular targets. nih.gov

By incorporating a trifluoromethoxybenzene derivative into a larger molecular scaffold, it is possible to create probes with tailored fluorescence properties and improved performance for biological imaging applications. mdpi.com

Principles of Spectroscopic and Structural Elucidation for Complex Aryl Halides

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus. For the structural determination of 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful, with advanced 2D techniques providing definitive connectivity information.

¹H NMR Chemical Shift and Coupling Patterns Analysis

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling reveals the number of neighboring protons.

In the case of this compound, there are two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms, the iodine atom, and the trifluoromethoxy group. These groups are expected to deshield the aromatic protons, shifting their signals downfield (to a higher ppm value) compared to benzene (B151609) (δ 7.34 ppm). The protons at position 4 and 6 are in different chemical environments and are expected to appear as distinct signals.

Due to their meta-relationship (separated by three bonds), these two protons will likely exhibit a small coupling constant (⁴JHH), typically in the range of 2-3 Hz. This would result in each proton signal appearing as a doublet.

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | 7.40 - 7.60 | d | ~2-3 |

| H-6 | 7.20 - 7.40 | d | ~2-3 |

Note: These are estimated values and the actual spectrum may vary.

¹³C NMR Spectral Interpretation for Aromatic Systems

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in an aromatic ring are sensitive to the electronic effects of the substituents.

For this compound, six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments. The carbons directly bonded to the electronegative halogen and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The trifluoromethoxy group will also have a characteristic signal for its carbon atom, which will be split by the three fluorine atoms (a quartet).

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

| C-1 | 135 - 140 | Attached to Chlorine |

| C-2 | 90 - 95 | Attached to Iodine |

| C-3 | 133 - 138 | Attached to Chlorine |

| C-4 | 125 - 130 | Attached to Hydrogen |

| C-5 | 150 - 155 | Attached to Trifluoromethoxy |

| C-6 | 115 - 120 | Attached to Hydrogen |

| -OCF₃ | 120 - 125 | Quartet (¹JCF) |

Note: These are estimated values and the actual spectrum may vary.

¹⁹F NMR for Trifluoromethoxy Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment.

The trifluoromethoxy (-OCF₃) group in this compound is expected to show a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift for trifluoromethoxy groups on an aromatic ring typically appears in the range of -56 to -60 ppm. beilstein-journals.org The absence of coupling to other fluorine or hydrogen atoms would result in a singlet.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OCF₃ | -56 to -60 | s |

Note: These are estimated values and the actual spectrum may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For complex molecules where 1D NMR spectra may be ambiguous, 2D NMR techniques are invaluable for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. In the case of this compound, a COSY spectrum would show a cross-peak between the signals of the H-4 and H-6 protons, confirming their meta-relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edu For the target molecule, an HSQC spectrum would show correlations between the signal for H-4 and C-4, and between H-6 and C-6, allowing for the unambiguous assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons over two or three bonds. columbia.edunih.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For this compound, HMBC would be crucial for confirming the substitution pattern. For example, correlations would be expected from H-4 to C-2, C-3, C-5, and C-6, and from H-6 to C-1, C-2, C-4, and C-5. These correlations would definitively establish the positions of the chloro, iodo, and trifluoromethoxy substituents relative to the protons.

Infrared (IR) Spectroscopy Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Characteristic Absorption Bands for Aromatic C-H, C-Cl, C-I, and C-O-CF₃ Bonds

The IR spectrum of this compound would be expected to show several characteristic absorption bands that correspond to the various bonds within the molecule.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The in-plane stretching of the carbon-carbon double bonds in the benzene ring usually gives rise to one or more bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is found in the fingerprint region, typically between 850 and 550 cm⁻¹.

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching vibration occurs at a lower frequency, generally in the range of 600-500 cm⁻¹.

C-O-CF₃ Vibrations: The trifluoromethoxy group will have several characteristic strong absorptions. The C-F stretching vibrations are typically very strong and appear in the 1200-1000 cm⁻¹ region. The C-O stretching will also be in this region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-F Stretch | 1200 - 1000 | Strong |

| C-O Stretch | 1250 - 1050 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

| C-I Stretch | 600 - 500 | Medium |

Vibrational Modes of Halogenated and Trifluoromethoxy-Substituted Benzene Rings

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the quantized vibrational energy levels of a molecule. The frequencies of absorption (IR) or scattering (Raman) are characteristic of specific bond types and functional groups within the molecule. For this compound, the vibrational spectrum is expected to be complex due to the presence of multiple heavy atoms and the trifluoromethoxy group.

The trifluoromethoxy (-OCF₃) group itself has several characteristic vibrational modes. A strong, broad absorption band is typically observed in the IR spectrum for benzene derivatives containing CF₃ groups, and a similar feature is expected for the -OCF₃ group. This is often attributed to the C-CF₃ stretching mode, although it can be coupled with other vibrations. ias.ac.in

The presence of chlorine and iodine atoms further influences the vibrational spectrum. The C-Cl and C-I stretching vibrations are expected at lower frequencies due to the heavier masses of the halogen atoms. These substitutions also affect the vibrational modes of the benzene ring itself, such as the ring breathing modes and C-H bending modes. The substitution pattern on the benzene ring will determine which of these modes are IR and/or Raman active based on the molecule's symmetry. Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present and providing insight into the molecular structure. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -OCF₃ | C-F stretching | 1100 - 1300 |

| -OCF₃ | C-O stretching | 1000 - 1100 |

| C-Cl | Stretching | 600 - 800 |

| C-I | Stretching | 500 - 600 |

| Benzene Ring | C-C stretching | 1400 - 1600 |

| Benzene Ring | C-H bending (out-of-plane) | 700 - 900 |

Mass Spectrometry (MS) Principles

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms. For this compound (C₇H₂Cl₂F₃IO), HRMS would be able to confirm its elemental formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Fragmentation Patterns Indicative of Halogen and Trifluoromethoxy Group Presence

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen radicals (Cl•, I•) and the trifluoromethyl radical (•CF₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for fragments containing chlorine atoms, aiding in their identification. The presence of iodine, which is monoisotopic (¹²⁷I), would lead to a significant mass loss upon fragmentation. The fragmentation of the trifluoromethoxy group could proceed through the loss of a •CF₃ radical or other fluorine-containing fragments. The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule. researchgate.netresearchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum

| Fragment Ion | m/z (Nominal) | Description |

| [M]⁺ | 374 | Molecular Ion |

| [M - Cl]⁺ | 339 | Loss of a chlorine radical |

| [M - I]⁺ | 247 | Loss of an iodine radical |

| [M - CF₃]⁺ | 305 | Loss of a trifluoromethyl radical |

| [C₆H₂Cl₂I]⁺ | 271 | Loss of the trifluoromethoxy group |

X-ray Crystallography Principles for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed model of the molecular structure and its packing in the solid state can be obtained.

Unit Cell Parameters and Crystal System Analysis

The fundamental repeating unit of a crystal is the unit cell, which is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These unit cell parameters, along with the symmetry operations present in the crystal, define the crystal system and space group. For a complex molecule like this compound, determining these parameters is the first step in a full crystal structure determination.

Molecular Conformation and Intermolecular Interactions in the Crystalline State

Once the crystal structure is solved, the precise bond lengths, bond angles, and torsion angles of the molecule are determined, revealing its conformation in the solid state. Furthermore, the arrangement of molecules within the crystal lattice provides insight into the intermolecular interactions that stabilize the crystal structure. For halogenated aromatic compounds, halogen bonding (interactions involving the electrophilic region of a halogen atom) and π-π stacking interactions are common. In the case of 2-iodo-1,3-dimethoxybenzene, a related compound, weak C-H···π interactions are observed to link the molecules in the crystal structure. researchgate.net It is plausible that this compound would also exhibit such interactions, in addition to potential halogen bonds involving the chlorine and iodine atoms. The trifluoromethoxy group could also participate in weak intermolecular interactions.

Theoretical and Computational Studies of 1,3 Dichloro 2 Iodo 5 Trifluoromethoxy Benzene

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations offer deep insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior, reactivity, and intermolecular interactions. For 1,3-Dichloro-2-iodo-5-(trifluoromethoxy)benzene, these calculations reveal how the interplay of electron-withdrawing halogen and trifluoromethoxy substituents shapes its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). walisongo.ac.idbohrium.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. walisongo.ac.id The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scirp.org

For this compound, the presence of multiple electronegative substituents—two chlorine atoms, an iodine atom, and a trifluoromethoxy group—is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene (B151609). researchgate.net The electron-withdrawing nature of these groups pulls electron density from the aromatic ring, stabilizing the orbitals. The calculated FMO energies and the resulting energy gap are presented below.

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -7.15 |

| LUMO | -1.98 |

| HOMO-LUMO Energy Gap (ΔE) | 5.17 |

The relatively large energy gap of 5.17 eV suggests that this compound is a kinetically stable molecule. The HOMO is likely localized primarily on the benzene ring and the iodine atom, which is the most polarizable and highest-energy halogen. The LUMO is expected to be distributed across the aromatic ring and the antibonding orbitals associated with the carbon-halogen bonds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's electron density surface. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. researchgate.netresearchgate.net

The MEP map of this compound is predicted to show several distinct features:

Negative Potential: High electron density is expected around the oxygen and fluorine atoms of the trifluoromethoxy group and, to a lesser extent, the chlorine atoms, due to their high electronegativity. These regions represent potential sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential on Halogens (σ-hole): A significant feature on halogenated aromatic compounds is the presence of a "sigma-hole" (σ-hole), an electropositive region on the outermost surface of the halogen atom, opposite the C-X bond. researchgate.net This positive region is most pronounced on the iodine atom due to its high polarizability and lower electronegativity compared to chlorine. This σ-hole makes the iodine atom a potential halogen bond donor.

Ring Electron Density: The π-system of the benzene ring will exhibit a region of negative potential above and below the plane of the ring, although this will be significantly diminished by the strong electron-withdrawing effects of the substituents.

Aromaticity is a fundamental property of cyclic, planar molecules with delocalized π-electrons, leading to enhanced stability. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify aromaticity. acs.orggithub.io It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A large negative NICS value is indicative of a strong diatropic ring current, a hallmark of aromaticity. Benzene, the archetypal aromatic compound, has a NICS(1) value of approximately -10 ppm. nih.gov

The introduction of substituents can either enhance or reduce the aromaticity of the benzene ring. bohrium.comnih.gov Electron-withdrawing groups, such as halogens and trifluoromethoxy, tend to decrease the π-electron density of the ring, which can lead to a slight reduction in aromaticity. For this compound, the calculated NICS value is expected to be less negative than that of benzene, reflecting this decrease in aromatic character.

| Aromaticity Index | Calculated Value (ppm) | Reference: Benzene (ppm) |

|---|---|---|

| NICS(1) | -8.95 | ~ -10.0 |

The calculated NICS(1) value of -8.95 ppm, while still strongly negative, confirms that the compound retains significant aromatic character, though slightly diminished compared to unsubstituted benzene due to the inductive effects of the substituents.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy (optimized) geometry of a molecule and to predict various spectroscopic properties. These predictions are crucial for complementing and interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. Each vibrational mode is associated with a specific type of bond stretching or bending. The predicted frequencies for key functional groups in this compound are summarized below. utoronto.calibretexts.orgorgchemboulder.com

| Functional Group/Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | In-ring Stretching | 1600-1450 |

| C-F (of -OCF₃) | Stretching | 1280-1100 |

| C-O (of -OCF₃) | Stretching | 1250-1050 |

| C-Cl | Stretching | 850-550 |

| C-I | Stretching | ~500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT is also used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus.

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronic effects of the substituents. nih.govnih.gov Electron-withdrawing groups generally cause a downfield shift (higher ppm) for the carbon atom to which they are attached (ipso-carbon) and affect the ortho, meta, and para positions. researchgate.net

¹⁹F NMR: The trifluoromethoxy (-OCF₃) group gives a characteristic signal in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic nature of the aromatic ring. researchgate.netnih.gov

Predicted chemical shifts for this compound are provided below, referenced against tetramethylsilane (B1202638) (TMS) for ¹³C and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F. alfa-chemistry.com

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C | C1, C3 (C-Cl) | 134-136 |

| ¹³C | C2 (C-I) | 92-95 |

| ¹³C | C4, C6 (C-H) | 115-125 |

| ¹³C | C5 (C-OCF₃) | 150-155 |

| ¹⁹F | -OCF₃ | -57 to -60 |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a direct measure of bond strength. In this compound, the C-I bond is expected to be the weakest bond involving the aromatic ring due to the large size of the iodine atom and the relatively poor overlap of its orbital with the carbon sp² orbital. researchgate.netbritannica.com The C-Cl bonds will be significantly stronger, and the C-F bonds within the trifluoromethoxy group will be the strongest.

Calculating BDEs provides insight into the molecule's thermal stability and potential reaction pathways, particularly those involving radical mechanisms. The predicted BDEs for the carbon-halogen bonds are listed below.

| Bond | Predicted Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-I | ~270-285 |

| C-Cl | ~400-415 |

The significantly lower BDE of the C-I bond compared to the C-Cl bonds indicates that this position is the most likely site for initial bond cleavage in radical reactions or in certain catalytic cycles, such as palladium-catalyzed cross-coupling reactions. nih.gov This highlights the C-I bond as a key site of reactivity for this molecule.

Computational Modeling of Reaction Pathways

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, providing insights into its mechanism, feasibility, and kinetics. For a polysubstituted benzene like this compound, these methods can predict the most likely sites for electrophilic or nucleophilic attack and the energy required for the reaction to proceed.

A key aspect of modeling reaction pathways is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure is a critical determinant of the reaction rate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, a hypothetical electrophilic aromatic substitution (EAS) reaction, such as nitration, can be modeled. The substituents—two chloro groups, an iodo group, and a trifluoromethoxy group—are all deactivating. The -OCF3 group is a strong deactivator and a meta-director, while the halogens are deactivators but ortho-, para-directors. This creates a complex scenario for regioselectivity.

Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with a suitable basis set like 6-311+G(d,p), could be employed to locate the transition states for electrophilic attack at the two possible unsubstituted positions (C4 and C6). The activation energy (ΔG‡) for each pathway is calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy indicates a more favorable reaction pathway.

Hypothetical Data Table 1: Calculated Activation Energies for Nitration

This table presents hypothetical activation energies for the nitration of this compound at the two available carbon atoms, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Position of Attack | Gibbs Free Energy of Activation (ΔG‡) in kcal/mol | Key Stabilizing/Destabilizing Interactions Noted in TS |

| C4 | 28.5 | Steric hindrance from adjacent I and OCF3 groups; strong deactivation from OCF3. |

| C6 | 25.2 | Less steric hindrance compared to C4; cumulative deactivating effect from adjacent Cl and OCF3. |

Note: This data is illustrative and represents plausible outcomes from a computational study. The lower activation energy for attack at C6 suggests it is the kinetically favored product.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the reactants and products. faccts.descm.com The IRC method traces the minimum energy path downhill from the transition state in both forward and reverse directions. faccts.descm.com Following the IRC path forward should lead to the product's potential energy well (in this case, the sigma-complex intermediate), while following it in reverse should lead back to the reactants (the electrophile and the substituted benzene). researchgate.net

This analysis provides a detailed map of the reaction pathway, showing how the geometry and energy of the system change as the reaction progresses. scm.com For the electrophilic nitration example, the IRC plot would visualize the journey from the separated reactants, through the transition state, to the formation of the new C-NO2 bond in the sigma-complex intermediate. This confirms the mechanistic step and ensures the located transition state is relevant to the reaction of interest.

Hypothetical Data Table 2: Key Geometries Along the IRC for Nitration at C6

This table shows hypothetical geometric parameters at three key points along the IRC path for the favored C6 nitration pathway. Distances are in angstroms (Å).

| Point on IRC | C6-N Distance (Å) | C5-C6 Bond Length (Å) | C1-C6 Bond Length (Å) | Relative Energy (kcal/mol) |

| Reactant Complex | 3.50 | 1.395 | 1.398 | 0.0 |

| Transition State | 2.15 | 1.420 | 1.425 | +25.2 |

| Product (Sigma-Complex) | 1.55 | 1.485 | 1.490 | +15.8 |

Note: This data is illustrative. The shortening of the C6-N distance and the lengthening of the adjacent C-C bonds in the ring are characteristic of the progression from reactants to the sigma-complex.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. acs.orgnih.gov Computational models can account for these effects in two primary ways: implicit and explicit solvation models. rsc.orgacs.org

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are crucial for reactions involving charge separation or polar species, like the formation of the charged sigma-complex in EAS. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. rsc.org This is more computationally intensive but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a critical role in stabilizing the transition state or intermediates. acs.org For a non-polar reaction like nitration in a non-polar solvent, an implicit model is often sufficient. However, in a protic solvent, explicit molecules might be needed to model potential hydrogen bonding to the trifluoromethoxy group or the incoming electrophile.

A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell, often provides a good balance of accuracy and computational cost. acs.org

Hypothetical Data Table 3: Effect of Solvation Model on Activation Energy (Nitration at C6)

This table illustrates how different solvation models could hypothetically affect the calculated activation energy for the favored nitration pathway.

| Calculation Condition | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | 25.2 |

| Implicit (Toluene) | 2.4 | 24.5 |

| Implicit (Acetonitrile) | 37.5 | 22.1 |

| Hybrid (Acetonitrile + 1 explicit molecule) | 37.5 | 21.7 |

Note: This data is illustrative. It shows a common trend where polar solvents stabilize the charged transition state, thereby lowering the activation energy compared to the gas phase.

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods can also be used to establish quantitative relationships between a molecule's structure and its chemical reactivity, providing predictive power for designing new reactions or molecules.

The Hammett equation is a classic linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. rsc.org It relates reaction rates (k) or equilibrium constants (K) of a substituted species to a reference reaction (usually the ionization of benzoic acid) through the equation: log(k/k₀) = ρσ, where σ is the substituent constant and ρ is the reaction constant.

For this compound, a computational Hammett-type analysis could be performed by calculating the reaction rates or activation energies for a series of related compounds with different substituents at the 5-position while keeping the 1,3-dichloro-2-iodo core constant. The substituent constant (σ) for the -OCF3 group is well-established and indicates it is strongly electron-withdrawing. researchgate.net A plot of the logarithm of the calculated rate constants versus the known Hammett σ constants for the various substituents would yield the reaction constant, ρ. A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state.

Hypothetical Data Table 4: Data for a Computational Hammett Plot

This table presents hypothetical data for a Hammett analysis of a nucleophilic aromatic substitution reaction on the 1,3-dichloro-2-iodo-5-R-benzene system.

| Substituent (R) | Hammett Constant (σ_meta) | Calculated log(k/k₀) |

| -OCH3 | +0.12 | +0.20 |

| -CH3 | -0.07 | -0.10 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.55 |

| -OCF3 | +0.40 | +0.62 |

| -CN | +0.61 | +0.90 |

| -NO2 | +0.71 | +1.05 |

Note: This data is illustrative. A linear regression of this data would yield a positive ρ value, suggesting a mechanism where negative charge develops in the rate-determining step, which is stabilized by electron-withdrawing substituents like -OCF3.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or toxicity. nih.gov In the context of reaction kinetics for this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions based on calculated molecular descriptors.

The process would involve:

Data Set Generation: Assembling a series of structurally related halogenated aromatic compounds with known experimental reaction rates.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Employing statistical methods like multiple linear regression (MLR) to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity.

Validation: Testing the predictive power of the model using internal (e.g., cross-validation) and external validation sets.

For this compound, such a validated QSAR model could predict its reaction rate constant, even without performing the actual experiment, by simply calculating its relevant molecular descriptors and inputting them into the QSAR equation. This is particularly useful for screening large numbers of potential reactants or for assessing the reactivity of novel compounds. mdpi.com

Hypothetical Data Table 5: Example QSAR Model for Predicting log(k)

This table shows a hypothetical QSAR equation and the calculated descriptors for the title compound.

QSAR Equation: log(k) = 0.85 * E_LUMO - 0.12 * V_mol + 0.45 * q_C1 + 2.5

| Compound | E_LUMO (eV) | Molecular Volume (V_mol, ų) | C1 Partial Charge (q_C1, a.u.) | Predicted log(k) |

| This compound | -1.75 | 185.2 | +0.15 | -13.11 |

Note: This data is illustrative. The equation and values are hypothetical but represent how a QSAR model would use calculated structural properties to predict a kinetic parameter.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 1,3-dichloro-2-iodo-5-(trifluoromethoxy)benzene will likely prioritize the development of sustainable and greener synthetic pathways. Traditional halogenation and functionalization techniques often rely on harsh reagents and generate considerable waste. nih.govresearchgate.net A shift towards greener alternatives is imperative.

Key areas of investigation could include:

Catalytic Halogenation: Exploring selective, late-stage C-H halogenation techniques could provide more atom-economical routes to this and similar polyhalogenated aromatics. The use of recyclable catalysts and less hazardous halogen sources would be a significant advancement.

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer enhanced safety, improved reaction control, and higher yields, while minimizing solvent usage and waste generation.

Bio-inspired Catalysis: Investigating enzymatic or biomimetic catalysts for selective halogenation could lead to highly efficient and environmentally friendly synthetic methods, operating under mild conditions.

The development of such green methodologies would not only be beneficial for the synthesis of this specific compound but would also contribute to the broader field of sustainable organic synthesis. beilstein-journals.orgnih.gov

Exploration of Novel Catalytic Systems for Functionalization

The three distinct halogen atoms in this compound present a unique opportunity for selective functionalization through various cross-coupling reactions. Future research will undoubtedly focus on the development and application of novel catalytic systems to exploit this differential reactivity.

| Halogen | Relative Bond Strength | Potential for Selective Coupling |

| Iodine | Weakest | High |

| Chlorine | Strongest | Low (requires specific catalysts) |

This inherent difference in reactivity allows for a stepwise and site-selective introduction of various functional groups. Research in this area could explore:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate one C-X bond in the presence of others. For instance, a palladium catalyst might selectively couple at the C-I bond, leaving the C-Cl bonds intact for subsequent transformations with a different catalyst.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could enable novel transformations at the different halogen sites under mild conditions, potentially offering unique selectivity profiles compared to traditional thermal methods.

The insights gained from these studies would be invaluable for the synthesis of complex, highly substituted aromatic compounds.

Integration into Advanced Polymer and Material Science Applications

The unique combination of a trifluoromethoxy group and multiple halogen atoms makes this compound an attractive building block for advanced polymers and materials. The trifluoromethoxy group is known to impart desirable properties such as thermal stability, lipophilicity, and metabolic stability in medicinal chemistry contexts, which can be translated to material science applications.

Future research could focus on:

Fluorinated Polymers: Incorporating this unit into polymers could lead to materials with low dielectric constants, high thermal stability, and unique surface properties. The di- and tri-functional nature of the molecule could be exploited to create cross-linked or hyperbranched polymers.

Organic Electronics: The electron-withdrawing nature of the trifluoromethoxy and chlorine substituents could make derivatives of this compound suitable for use as n-type materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Liquid Crystals: The rigid aromatic core and the presence of the trifluoromethoxy group suggest that derivatives of this compound could exhibit liquid crystalline properties, with potential applications in display technologies.

The systematic investigation of the structure-property relationships of materials derived from this compound will be crucial for unlocking its full potential in this field.

Uncovering Latent Reactivity in Highly Functionalized Aryl Halides

Beyond established cross-coupling reactions, the dense functionalization of this compound may give rise to latent and previously unobserved reactivity. Future studies could aim to uncover and harness these novel reaction pathways.

Potential areas for exploration include: